N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a sulfamoyl benzamide structure
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Pharmacokinetics
The pharmacokinetics of the compound would depend on various factors including its solubility, stability, and how it is metabolized by the body. Imidazole derivatives are generally well-absorbed and can be metabolized by various enzymes in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, organometallic reagents
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diisobutylsulfamoyl group enhances its lipophilicity and potential interactions with hydrophobic biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S/c1-19(2)17-32(18-20(3)4)36(34,35)22-15-13-21(14-16-22)28(33)31-24-10-6-5-9-23(24)27-29-25-11-7-8-12-26(25)30-27/h5-16,19-20H,17-18H2,1-4H3,(H,29,30)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFKNQPHRKGEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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